![molecular formula C20H20N2O5 B2985863 methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-62-0](/img/structure/B2985863.png)
methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large ring system. The tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system, in particular, would likely contribute to a complex 3D structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The carboxylate group could participate in acid-base reactions, and the methoxyphenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus, a component of the compound’s structure, is found in many bioactive molecules with anti-inflammatory effects. Research into similar indole derivatives could provide insights into the anti-inflammatory potential of our compound, which could be beneficial in treating conditions like arthritis or asthma .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. By binding with high affinity to multiple receptors, they can interfere with cancer cell proliferation and survival. The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific cancer types .
Antioxidant Effects
Compounds with an indole base have been associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for diseases caused by oxidative damage, such as neurodegenerative disorders .
Antimicrobial and Antitubercular Activity
Indole derivatives have shown significant antimicrobial and antitubercular effects. Given the structural complexity of our compound, it could be a candidate for developing new antibiotics or treatments for tuberculosis, especially with rising antibiotic resistance .
Antidiabetic and Antimalarial Potential
The biological activity of indole-based compounds extends to antidiabetic and antimalarial effects. The compound could be investigated for its ability to modulate blood sugar levels or inhibit the growth of malaria parasites, contributing to the treatment of these global health challenges .
Each of these applications warrants detailed investigation to determine the compound’s efficacy and safety profile. The research could lead to the development of new drugs and therapies, leveraging the compound’s complex structure for beneficial health outcomes. The indole nucleus, in particular, is a promising pharmacophore due to its broad spectrum of biological activities and its potential for therapeutic innovation .
Future Directions
properties
IUPAC Name |
methyl 10-(4-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20-11-16(15-10-12(18(23)26-3)4-9-17(15)27-20)21-19(24)22(20)13-5-7-14(25-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXKAWXQHZZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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